molecular formula C16H24ClN3O2 B5604347 N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Cat. No.: B5604347
M. Wt: 325.83 g/mol
InChI Key: ARFVZRUNLOYXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a useful research compound. Its molecular formula is C16H24ClN3O2 and its molecular weight is 325.83 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide is 325.1557047 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research into compounds with similar structural motifs, such as various N-substituted phenylpiperazines, has led to the synthesis of derivatives with significant biological activities. For instance, the synthesis and evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides have demonstrated potential as tyrosinase and melanin inhibitors. These compounds, through in vitro and in vivo studies, have shown promise in depigmentation and as candidates for developing drugs with minimal side effects due to their inhibitory potential and minimal cytotoxicity (Raza et al., 2019).

Pharmacological Effects

Another area of application involves the pharmacological evaluation of structurally related piperazine derivatives. For example, (S)-WAY 100135, a 5-HT1A receptor antagonist, has been studied for its anxiolytic-like effects in murine models, demonstrating the potential therapeutic utility of such compounds in treating anxiety disorders (Rodgers & Cole, 1994).

Antimicrobial and Antiviral Activities

Compounds featuring piperazine rings doped with other pharmacophores have been synthesized and assessed for their antimicrobial and antiviral activities. For example, urea and thiourea derivatives of piperazine doped with febuxostat have shown significant antiviral and antimicrobial properties, suggesting their utility in designing new therapeutic agents (Reddy et al., 2013).

Antitumor Properties

The synthesis of novel derivatives incorporating piperazine structures has also extended to antitumor research, with certain compounds exhibiting potent cytotoxic activities against tumor cell lines. This suggests their potential in cancer chemotherapy, highlighting the versatility of piperazine derivatives in medicinal chemistry (Naito et al., 2005).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-13-14(17)3-2-4-15(13)18-16(22)5-6-19-7-9-20(10-8-19)11-12-21/h2-4,21H,5-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFVZRUNLOYXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.